molecular formula C15H14O3 B6325941 5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% CAS No. 135070-69-8

5-Methoxy-2-(4-methylphenyl)benzoic acid, 95%

Cat. No. B6325941
CAS RN: 135070-69-8
M. Wt: 242.27 g/mol
InChI Key: TWWOEXVZOBUJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% (MMPB) is a versatile organic compound that has a wide range of synthetic and scientific applications. It is a white crystalline solid with a melting point of 152-154°C and is soluble in most organic solvents. MMPB is a component of many pharmaceuticals, cosmetics, and other products, and is also used as a reagent in a number of laboratory experiments.

Scientific Research Applications

5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% has a wide range of scientific research applications. It is used as a starting material in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib. It is also used in the synthesis of flavonoid derivatives, which have potential applications in the treatment of cancer and other diseases. In addition, 5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% is used as an intermediate in the synthesis of a variety of organic compounds, such as amino acids and peptides.

Mechanism of Action

5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% is believed to act as a proton donor in biochemical reactions, which can lead to the formation of new compounds. In addition, 5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% is known to interact with certain enzymes and proteins, which can lead to changes in their activity. For example, 5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds.
Biochemical and Physiological Effects
5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In animal studies, 5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% has been shown to reduce inflammation, decrease pain, and reduce the production of inflammatory compounds. In addition, 5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. Furthermore, 5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain, making it ideal for use in a wide range of experiments. Additionally, 5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% is relatively stable, making it suitable for use in long-term experiments. However, 5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% is not suitable for use in experiments involving the synthesis of highly reactive compounds, as it can react with other compounds and cause undesired side reactions.

Future Directions

There are a number of potential future directions for 5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% research. One potential direction is the development of new pharmaceuticals and other compounds based on 5-Methoxy-2-(4-methylphenyl)benzoic acid, 95%. Additionally, further research could be conducted to explore the mechanism of action of 5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% and its potential applications in the treatment of various diseases. Additionally, further research could be conducted to explore the potential of 5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% as a reagent in various laboratory experiments. Finally, further research could be conducted to explore the potential of 5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% as a starting material for the synthesis of novel compounds.

Synthesis Methods

5-Methoxy-2-(4-methylphenyl)benzoic acid, 95% can be synthesized in a number of ways, including the direct reaction of 4-methylphenol with chloroacetic acid or the reaction of 4-methylphenol with acetic anhydride or acetyl chloride. The direct reaction of 4-methylphenol with chloroacetic acid is the simplest and most commonly used method. The reaction proceeds as follows: 4-methylphenol (1) is reacted with chloroacetic acid (2) in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding chloroacetate (3). The chloroacetate (3) is then reacted with sodium hydroxide to form the desired product, 5-methoxy-2-(4-methylphenyl)benzoic acid (4).

properties

IUPAC Name

5-methoxy-2-(4-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)13-8-7-12(18-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWOEXVZOBUJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625616
Record name 4-Methoxy-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135070-69-8
Record name 4-Methoxy-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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